molecular formula C6H11NO4 B14496229 Butanoic acid, 2-(nitromethyl)-, methyl ester CAS No. 63819-91-0

Butanoic acid, 2-(nitromethyl)-, methyl ester

Cat. No.: B14496229
CAS No.: 63819-91-0
M. Wt: 161.16 g/mol
InChI Key: XVHXDYYTFGOQHT-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(nitromethyl)-, methyl ester is an organic compound with the molecular formula C6H11NO4 It is a derivative of butanoic acid, where the hydrogen atom at the second position is replaced by a nitromethyl group, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(nitromethyl)-, methyl ester typically involves the esterification of butanoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where butanoic acid, 2-(nitromethyl)- is reacted with methanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(nitromethyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid, 2-(nitromethyl)- and methanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The nitromethyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis is carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: Butanoic acid, 2-(nitromethyl)- and methanol.

    Reduction: Butanoic acid, 2-(aminomethyl)-, methyl ester.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-(nitromethyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a prodrug or its derivatives as therapeutic agents is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(nitromethyl)-, methyl ester involves its interaction with various molecular targets. The nitromethyl group can undergo biotransformation to form reactive intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects. The ester group can also be hydrolyzed by esterases, releasing the active butanoic acid derivative.

Comparison with Similar Compounds

Butanoic acid, 2-(nitromethyl)-, methyl ester can be compared with other similar compounds such as:

    Butanoic acid, 2-methyl-, methyl ester: This compound lacks the nitromethyl group and has different chemical reactivity and applications.

    Butanoic acid, 2-(aminomethyl)-, methyl ester: This is the reduced form of the nitromethyl ester and has distinct biological activities.

    Butanoic acid, 2-(hydroxymethyl)-, methyl ester: This compound has a hydroxymethyl group instead of a nitromethyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its nitromethyl group, which imparts specific reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

63819-91-0

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

methyl 2-(nitromethyl)butanoate

InChI

InChI=1S/C6H11NO4/c1-3-5(4-7(9)10)6(8)11-2/h5H,3-4H2,1-2H3

InChI Key

XVHXDYYTFGOQHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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